molecular formula C18H24N4O B6041747 1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone

1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone

Cat. No.: B6041747
M. Wt: 312.4 g/mol
InChI Key: YADZUOLNRYSCKX-UHFFFAOYSA-N
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Description

1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone is a complex organic compound that features an imidazole ring, a piperidine ring, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which can be synthesized through the cyclization of glyoxal and ammonia . The piperidine ring is then introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative . Finally, the phenylethylamine moiety is attached via a reductive amination reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the compound may produce various reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone is unique due to its combination of an imidazole ring, a piperidine ring, and a phenylethylamine moiety.

Properties

IUPAC Name

1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21(11-9-15-6-3-2-4-7-15)16-8-5-10-22(13-16)18(23)17-12-19-14-20-17/h2-4,6-7,12,14,16H,5,8-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADZUOLNRYSCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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